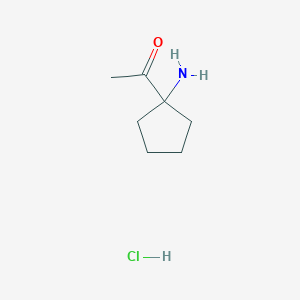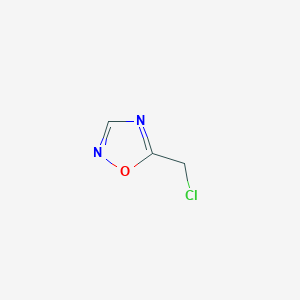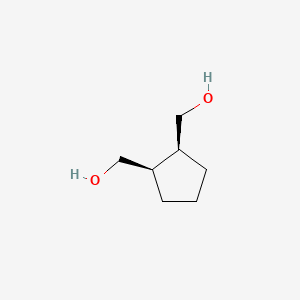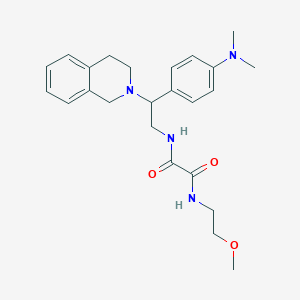
(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
Quinazolinone derivatives have been identified to possess significant antifungal properties. They can be used to develop new antifungal agents that may be more effective or have fewer side effects than current treatments .
Anticonvulsant and Anti-inflammatory
These compounds exhibit anticonvulsant and anti-inflammatory activities, suggesting their use in treating neurological disorders such as epilepsy and in managing inflammation-related conditions .
Antitumor Applications
Many quinazolinone derivatives are approved for clinical use as antitumor agents. They can be part of cancer treatment regimens, targeting various types of cancers .
Cardiovascular Therapeutics
Quinazolinones are used as diuretics , vasodilators , and antihypertensive agents, indicating their application in cardiovascular diseases management .
Luminescence Properties
Some quinazolinone derivatives exhibit good luminescence properties, making them suitable for use as fluorescent probes , biological imaging reagents , and luminescent materials .
Antimalarial Activity
These compounds also show promise in treating malaria, which could lead to the development of new antimalarial drugs .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-cyanobenzaldehyde with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of urea. The reaction is carried out under reflux in the presence of a catalyst and a solvent.", "Starting Materials": [ "2-cyanobenzaldehyde", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "urea", "catalyst", "solvent" ], "Reaction": [ "Step 1: Dissolve 2-cyanobenzaldehyde and 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent.", "Step 2: Add a catalytic amount of catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Add urea to the reaction mixture and continue heating under reflux for several more hours.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
941941-29-3 |
Product Name |
(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C21H21N5O3 |
Molecular Weight |
391.431 |
IUPAC Name |
1-(2-cyanophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H21N5O3/c1-2-29-13-7-12-26-19(16-9-4-6-11-18(16)24-21(26)28)25-20(27)23-17-10-5-3-8-15(17)14-22/h3-6,8-11H,2,7,12-13H2,1H3,(H2,23,25,27) |
InChI Key |
ORQPVVCHAIGPBV-NCELDCMTSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B2962312.png)



![2-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2962320.png)

![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)

![[(2,3-Difluorobenzoyl)amino]acetic acid](/img/structure/B2962327.png)
![N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962330.png)
